2-(3-nitrophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
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Overview
Description
2-(3-Nitrophenyl)-4,4-diphenyl-2,4-dihydro-1H-3,1-benzoxazine is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms This compound is characterized by the presence of a nitrophenyl group and two phenyl groups attached to the benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-4,4-diphenyl-2,4-dihydro-1H-3,1-benzoxazine typically involves a multi-step process. One common method starts with the reaction of 3-nitroaniline with benzaldehyde in the presence of an acid catalyst to form an imine intermediate. This intermediate then undergoes cyclization with phenol under basic conditions to yield the desired benzoxazine compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-4,4-diphenyl-2,4-dihydro-1H-3,1-benzoxazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Nitro derivatives with increased electron-withdrawing properties.
Substitution: Various substituted benzoxazines with tailored properties for specific applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-4,4-diphenyl-2,4-dihydro-1H-3,1-benzoxazine is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The nitrophenyl group can act as an electron-withdrawing moiety, influencing the compound’s reactivity and binding affinity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(3-Nitrophenyl)-4,4-diphenyl-2,4-dihydro-1H-3,1-benzothiazine: Similar structure but contains a sulfur atom instead of oxygen.
2-(3-Nitrophenyl)-4,4-diphenyl-2,4-dihydro-1H-3,1-benzoxazole: Similar structure but contains an additional nitrogen atom in the ring.
Uniqueness
2-(3-Nitrophenyl)-4,4-diphenyl-2,4-dihydro-1H-3,1-benzoxazine is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C26H20N2O3 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C26H20N2O3/c29-28(30)22-15-9-10-19(18-22)25-27-24-17-8-7-16-23(24)26(31-25,20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-18,25,27H |
InChI Key |
KHBZTQZQESNXJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
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